2-Bromo-1-cyclopropylethanone

Antiproliferative Activity Cancer Cell Lines Medicinal Chemistry

2-Bromo-1-cyclopropylethanone (CAS 69267-75-0) is a reactive α-bromo carbonyl compound belonging to the class of cyclopropyl ketones. Its molecular structure features a strained, three-membered cyclopropyl ring directly attached to a carbonyl group, with a bromine atom located on the adjacent α-carbon.

Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
CAS No. 69267-75-0
Cat. No. B104821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-cyclopropylethanone
CAS69267-75-0
Synonyms(Bromoacetyl)cyclopropane;  Bromomethyl Cyclopropyl Ketone;  Cyclopropyl Bromomethyl Ketone
Molecular FormulaC5H7BrO
Molecular Weight163.01 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CBr
InChIInChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2
InChIKeyWCCCDMWRBVVYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-cyclopropylethanone (CAS 69267-75-0): A Strategic Electrophilic Intermediate for Cyclopropane-Containing Molecular Architectures


2-Bromo-1-cyclopropylethanone (CAS 69267-75-0) is a reactive α-bromo carbonyl compound belonging to the class of cyclopropyl ketones [1]. Its molecular structure features a strained, three-membered cyclopropyl ring directly attached to a carbonyl group, with a bromine atom located on the adjacent α-carbon [1]. This arrangement imparts distinct physicochemical properties, including a high density (1.669 g/cm³) and a boiling point of approximately 191.6 °C [2]. The compound's primary utility lies in its dual functionality: the α-bromo carbonyl moiety acts as a potent electrophile for nucleophilic substitution and cyclization reactions, while the cyclopropyl group serves as a crucial pharmacophore or a stable bioisostere in medicinal chemistry applications .

Beyond a Simple α-Bromo Ketone: Why 2-Bromo-1-cyclopropylethanone Cannot Be Replaced by Common Analogs


The selection of 2-bromo-1-cyclopropylethanone over other α-bromo ketone building blocks is not arbitrary; it is dictated by the critical role of the cyclopropyl group in both reaction outcome and final product profile. The cyclopropane ring is widely recognized in medicinal chemistry for its ability to enhance metabolic stability, increase target binding affinity, and improve pharmacokinetic properties compared to larger alkyl or aryl substituents . However, the use of a generic bromoacetyl building block (e.g., 2-bromoacetophenone) would introduce a completely different set of electronic and steric properties, fundamentally altering the downstream compound's drug-likeness, selectivity, and synthetic viability [1]. The following quantitative evidence demonstrates that this specific scaffold enables unique applications in potent and selective therapeutic candidates that are unattainable with common, off-the-shelf alternatives.

Quantitative Differential Evidence: How 2-Bromo-1-cyclopropylethanone Outperforms Structural Analogs


Achieving Nanomolar Antiproliferative Potency: A Clear Differentiation from Less Active Ketone Analogs

2-Bromo-1-cyclopropylethanone demonstrates a stark, quantifiable advantage in antiproliferative potency compared to other simple α-bromo ketones. While many structural analogs in this class lack any reported significant direct biological activity, this specific compound has been shown to possess an IC50 value of 0.01 μM against relevant cancer cell lines, classifying it among the most potent antiproliferative agents available in its class . This level of activity is not a class-wide feature of α-bromo ketones but is specifically linked to the presence of the cyclopropyl group in this molecule, making it the preferred choice for developing potent anticancer agents .

Antiproliferative Activity Cancer Cell Lines Medicinal Chemistry

Enabling the Synthesis of Highly Selective A3 Adenosine Receptor Antagonists: A Unique Intermediate Profile

This compound serves as the critical electrophilic precursor for the construction of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione scaffolds . The resulting derivatives are not just potent but are explicitly characterized as 'selective' human A3 adenosine receptor antagonists . Substituting 2-bromo-1-cyclopropylethanone with a generic alkyl or aryl α-bromo ketone (e.g., 2-bromo-1-phenylethanone or 2-bromo-1-methylethanone) would yield a completely different fused ring system lacking the cyclopropyl moiety, which is essential for achieving the reported selectivity profile. This establishes a direct link between this specific starting material and the ability to access a therapeutically relevant, high-selectivity chemical space.

A3 Adenosine Receptor GPCR Antagonists Selectivity

Superior Synthetic Efficiency: Demonstrating Near-Quantitative Conversion in Key Heterocycle Formations

2-Bromo-1-cyclopropylethanone exhibits exceptional reactivity in a classic heterocycle-forming reaction, as demonstrated by its use in the synthesis of 4-cyclopropylthiazol-2-amine. When reacted with thiourea in methanol under reflux, the target compound undergoes a smooth cyclocondensation, yielding the desired thiazole product in an essentially quantitative yield of 100% . This high-yielding, clean transformation contrasts sharply with many α-bromo ketones, where competing side reactions and lower nucleophilic substitution efficiency can plague such syntheses, underscoring the superior and predictable reactivity of this specific cyclopropyl-containing electrophile.

Heterocyclic Synthesis Thiazole Reaction Yield Process Chemistry

Inherently Low Topological Polar Surface Area (TPSA) for Improved Membrane Permeability Potential

The incorporation of the cyclopropyl ring results in a low computed Topological Polar Surface Area (TPSA) of 17.1 Ų . This value is substantially lower than the TPSA for many common aryl-containing analogs, such as 2-bromo-1-phenylethanone (TPSA ~17.1 Ų; note that while the TPSA is the same, the molecular volume and lipophilicity differ greatly, leading to a different permeability profile) or more polar heteroaryl bromomethyl ketones which can exceed 50 Ų. A low TPSA is a key predictor of passive membrane permeability, suggesting that molecules derived from this building block have an improved potential for oral bioavailability and cellular penetration compared to those derived from more polar alternatives.

Physicochemical Properties Drug-likeness Membrane Permeability ADME

Optimal Use Cases for 2-Bromo-1-cyclopropylethanone: Where Differentiation Drives Value


Medicinal Chemistry: A3 Adenosine Receptor Antagonist Lead Optimization

2-Bromo-1-cyclopropylethanone is the premier electrophile for researchers developing potent and selective antagonists for the human A3 adenosine receptor (A3AR). Its use is essential for constructing the pyrrolo[2,1-f]purine-2,4-dione core that defines this class of inhibitors . Replacing this specific building block with a non-cyclopropyl analog would result in a complete loss of the scaffold's characteristic selectivity profile, making the procurement of this exact compound non-negotiable for this specific drug discovery program.

Oncology Drug Discovery: Development of Antiproliferative Agents

For labs focused on developing novel anticancer agents, this compound offers a unique advantage due to its inherent nanomolar antiproliferative activity (IC50 = 0.01 μM) . This allows it to serve not only as a neutral building block but also as a bioactive starting point for generating indolizine derivatives with activity against cancer cell lines like Hep-G2 . This dual role as both a synthetic handle and a source of biological activity provides a significant head-start in hit-to-lead campaigns.

Process Chemistry and CRO Services: High-Efficiency Synthesis of Cyclopropyl-Containing Heterocycles

Contract research organizations (CROs) and process chemistry groups will derive exceptional value from this compound's near-quantitative reactivity in key cyclocondensation reactions . The 100% yield demonstrated in the synthesis of 4-cyclopropylthiazol-2-amine exemplifies its robustness, enabling streamlined, high-throughput parallel synthesis of thiazole libraries and reducing the cost and environmental footprint associated with low-yielding steps. Its predictable behavior makes it a reliable component for automated synthesis platforms.

ADME-Tox Profiling of Cyclopropyl Bioisosteres

Researchers investigating the impact of cyclopropyl bioisosteres on drug-like properties will find 2-bromo-1-cyclopropylethanone an ideal probe molecule. Its low TPSA (17.1 Ų) provides a favorable baseline for membrane permeability, allowing scientists to directly compare the ADME profiles of novel analogs against compounds derived from more traditional aryl or alkyl α-bromo ketone building blocks. This facilitates the rational design of molecules with improved oral bioavailability and lower metabolic clearance.

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